molecular formula C9H7N3O4 B14649878 Methyl cyano(2-nitrophenyl)carbamate CAS No. 49845-59-2

Methyl cyano(2-nitrophenyl)carbamate

Cat. No.: B14649878
CAS No.: 49845-59-2
M. Wt: 221.17 g/mol
InChI Key: DMEUZWAZDGYMOT-UHFFFAOYSA-N
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Description

Methyl cyano(2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyano(2-nitrophenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 2-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate product.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano(2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Methyl cyano(2-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of methyl cyano(2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with similar chemical properties but lacking the cyano and nitrophenyl groups.

    Ethyl cyano(2-nitrophenyl)carbamate: Similar structure with an ethyl group instead of a methyl group.

    Phenyl cyano(2-nitrophenyl)carbamate: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

Methyl cyano(2-nitrophenyl)carbamate is unique due to the presence of both the cyano and nitrophenyl groups, which confer specific chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

49845-59-2

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl N-cyano-N-(2-nitrophenyl)carbamate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)11(6-10)7-4-2-3-5-8(7)12(14)15/h2-5H,1H3

InChI Key

DMEUZWAZDGYMOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C#N)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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